4-fluoro-1-methyl-1H-imidazole
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Overview
Description
4-Fluoro-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a fluorine atom at the fourth position and a methyl group at the first position makes this compound unique. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the oxidative condensation of ketones and amidines, using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nickel Catalysts: Used in cyclization reactions.
Molecular Oxygen: Employed in oxidative condensation reactions.
Basic Conditions: Required for certain cyclization processes
Major Products: The major products formed from these reactions include various substituted imidazoles and more complex heterocyclic compounds .
Scientific Research Applications
4-Fluoro-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
4-Fluoro-1-methyl-1H-benzo[d]imidazole: Another fluorinated imidazole with similar properties.
5-Amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: Used in cancer research for its inhibitory effects on cell signaling pathways.
Uniqueness: 4-Fluoro-1-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H5FN2 |
---|---|
Molecular Weight |
100.09 g/mol |
IUPAC Name |
4-fluoro-1-methylimidazole |
InChI |
InChI=1S/C4H5FN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 |
InChI Key |
GDIUDGHNTMUWOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)F |
Origin of Product |
United States |
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